6-propyl-1H-pyrimidin-4-one
Description
6-Propyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a propyl substituent at the 6-position of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The propyl side chain in this compound may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
6-propyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOXWFPCYCCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-propyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include nucleophilic substitutions, oxidations, and reductions, among others. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to minimize costs and maximize efficiency. Industrial production methods may include continuous flow processes, which allow for the constant production of the compound, and batch processes, which produce the compound in discrete quantities. The choice of method depends on factors such as the availability of raw materials, the desired production scale, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
The compound “6-propyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
The compound “6-propyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism by which “6-propyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit significant structural diversity due to variations in substituents at different positions.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects: this compound serves as a foundational structure. Its lack of polar groups (e.g., amino or thioether) limits solubility but may favor interactions with hydrophobic targets . Aromatic extensions (e.g., 2-amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one) increase molecular weight and lipophilicity, which might enhance blood-brain barrier penetration for CNS-targeted therapies .
Methyl and isopropyl groups (e.g., 6-amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) introduce steric hindrance, which could influence conformational flexibility and selectivity .
Synthetic Utility: Compounds like 2-amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one are often intermediates in synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents .
Research Implications
The structural versatility of pyrimidinone derivatives underscores their utility in drug discovery and materials science. For instance:
- Antimicrobial Activity: Amino and thioether substituents are associated with enhanced antibacterial or antifungal properties in related heterocycles .
- Kinase Inhibition : Aromatic and alkyl extensions (e.g., phenylbutyl groups) align with structural motifs seen in kinase inhibitors targeting ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
